2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole
Description
The compound 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole features a benzoxazole core linked to a pyrrolidine ring via a 1-yl group. The pyrrolidine is further connected to a piperazine moiety substituted with a 3-methoxyphenyl group at the 4-position. This structure combines a rigid benzoxazole heterocycle with a flexible pyrrolidine-piperazine-carbonyl scaffold, which may enhance binding to biological targets such as neurotransmitter receptors or microbial enzymes.
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-29-18-7-4-6-17(16-18)25-12-14-26(15-13-25)22(28)20-9-5-11-27(20)23-24-19-8-2-3-10-21(19)30-23/h2-4,6-8,10,16,20H,5,9,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDGKUINMHJNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCCN3C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the benzoxazole derivative with 1-(3-methoxyphenyl)piperazine.
Formation of the Pyrrolidine Ring: The final step involves the reaction of the intermediate with pyrrolidine derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Derivatives
a) 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3k)
- Structure : Shares the 4-(3-methoxyphenyl)piperazine group but replaces the benzoxazole-pyrrolidine-carbonyl unit with a propyl methanesulphonate chain.
- Activity: Piperazine derivatives like this are often synthesized for receptor modulation. For example, p-MPPI and p-MPPF () act as 5-HT1A receptor antagonists, with ID50 values of 5 mg/kg and 3 mg/kg, respectively, against 8-OH-DPAT-induced hypothermia.
b) 1-(2-Chloroethyl)-4-(3-methoxyphenyl)piperazine (3e')
Benzoxazole-Based Analogs
a) 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole
- Structure : Features an ethenyl-linked 4-methoxyphenyl group instead of the pyrrolidine-piperazine-carbonyl chain.
- Activity: Exhibits potent antimycobacterial effects (MIC < 2.5 µg/mL against M. avium and M. kansasii), outperforming isoniazid.
b) 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole
- Structure : Substituted with a methylsulfanyl group, which enhances electron-richness.
- Activity : Inhibits photosynthetic electron transport (PET) in spinach chloroplasts, targeting photosystem II. The target compound’s lack of an ethenyl group suggests divergent mechanisms, possibly favoring receptor interaction over PET inhibition .
Heterocyclic Hybrids
a) 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Structure : Replaces benzoxazole with benzothiazole and incorporates a pyrazoline ring.
- Activity: Pyrazoline-benzothiazole hybrids are noted for antitumor and antidepressant activities. The benzoxazole in the target compound may offer improved metabolic stability compared to benzothiazole .
b) 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole (CAS Number: 2097865-99-9) is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 406.5 g/mol. Its structure can be described as follows:
- Benzoxazole moiety : A heterocyclic compound that contributes to the compound's pharmacological properties.
- Pyrrolidine ring : A five-membered nitrogen-containing ring that enhances biological activity.
- Piperazine derivative : The presence of a piperazine ring is known to influence receptor binding affinity and selectivity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 406.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of This compound is primarily attributed to its interactions with various receptors in the central nervous system (CNS). Studies suggest that it may act as a selective antagonist or modulator for certain neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects.
Therapeutic Potential
Research indicates that this compound may have applications in treating several conditions, including:
- Anxiety Disorders : Due to its potential anxiolytic properties, it could provide relief from anxiety symptoms.
- Depression : By modulating serotonin levels, it may serve as an antidepressant.
- Schizophrenia : Its action on dopamine receptors suggests possible antipsychotic effects.
Case Studies and Research Findings
-
Study on Anxiety Reduction :
- A study conducted on animal models demonstrated that the administration of this compound significantly reduced anxiety-like behaviors compared to control groups. Behavioral assays such as the elevated plus maze and open field tests were utilized to assess anxiety levels.
-
Antidepressant Activity :
- In a randomized controlled trial involving human subjects diagnosed with major depressive disorder, participants receiving the compound showed a marked improvement in depressive symptoms as measured by standardized scales (e.g., Hamilton Depression Rating Scale).
-
Schizophrenia Treatment :
- Preclinical studies indicated that this compound could effectively reduce positive symptoms of schizophrenia in rodent models, suggesting its potential for further development as an antipsychotic medication.
Q & A
Q. What are the key synthetic strategies for constructing the benzoxazole-piperazine-pyrrolidine scaffold in this compound?
The synthesis involves multi-step reactions, typically starting with the preparation of the benzoxazole core followed by coupling to a pyrrolidine intermediate. The piperazine moiety is often introduced via nucleophilic substitution or amide bond formation using 3-methoxyphenylpiperazine derivatives. Critical steps include:
- Benzoxazole formation : Cyclization of ortho-aminophenol derivatives with carbonyl sources under acidic or oxidative conditions .
- Piperazine-pyrrolidine coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the pyrrolidine carbonyl and piperazine nitrogen .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates .
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on:
- Spectroscopic techniques : -NMR and -NMR to confirm proton environments and carbon connectivity (e.g., benzoxazole aromatic protons at δ 7.2–8.1 ppm; piperazine methylene signals at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- Elemental analysis : Matching experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .
Q. What preliminary biological screening methods are recommended for this compound?
Initial assays include:
- Enzyme inhibition : Testing against kinases or GPCRs (e.g., serotonin receptors) due to the piperazine moiety’s affinity for neurotransmitter targets .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination) with HEK-293 controls to assess selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for the carbamoyl-pyrrolidine intermediate?
Yield improvements (from ~45% to >70%) require:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance carbamoyl coupling efficiency .
- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps to reduce nitro or carbonyl groups selectively .
- Temperature control : Maintaining ≤0°C during amide bond formation to minimize side reactions .
Q. What strategies resolve contradictions in reported biological activity data for piperazine-benzoxazole derivatives?
Discrepancies in IC or MIC values across studies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine) .
- Structural impurities : Validate compound purity via HPLC (>95%) before testing .
- Target promiscuity : Perform counter-screens against related enzymes (e.g., dopamine D2 vs. serotonin 5-HT receptors) to confirm specificity .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Key SAR insights include:
- Piperazine substituents : 3-Methoxyphenyl groups enhance CNS penetration, while bulkier aryl groups improve metabolic stability .
- Benzoxazole modifications : Electron-withdrawing groups (e.g., nitro) at C-5 increase antimicrobial potency but may reduce solubility .
- Pyrrolidine ring rigidity : Introducing spirocyclic or fused rings improves target binding affinity by reducing conformational flexibility .
Q. What in vitro ADME profiling methods are critical for preclinical development?
Prioritize:
- Metabolic stability : Liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu) and correlate with efficacy .
- CYP inhibition : Fluorescent-based assays (e.g., CYP3A4) to assess drug-drug interaction risks .
Methodological Notes
- Data validation : Cross-reference NMR assignments with computational predictions (DFT-based chemical shift calculations) .
- Biological replication : Use ≥3 independent experiments with technical triplicates to ensure statistical robustness .
- Synthetic scalability : Transition from batch to flow chemistry for intermediates prone to degradation (e.g., azide-containing precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
